Ethyl 3-bromo-N-(tert-butoxycarbonyl)phenylalaninate
Overview
Description
Ethyl 3-bromo-N-(tert-butoxycarbonyl)phenylalaninate is a useful research compound. Its molecular formula is C16H22BrNO4 and its molecular weight is 372.25 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activity
- Ethyl 3-bromo-N-(tert-butoxycarbonyl)phenylalaninate is utilized in the synthesis of substituted phenyl azetidines, showing potential as antimicrobial agents. These compounds are characterized through various analytical techniques and demonstrate antimicrobial activity (Doraswamy & Ramana, 2013).
Asymmetric Synthesis of Amino Acids
- The compound plays a role in the asymmetric synthesis of α-amino acids, contributing to the formation of complex organic structures like (5S,6R)-4-tert-butoxycarbonyl-5,6-diphenylmorpholin-2-one (Williams et al., 2003).
Precursor for Synthetic Sweeteners
- It serves as a precursor in the synthesis of N-(benzyloxycarbonyl)-L-aspartyl-L-phenylalanine methyl ester, a key ingredient in producing the synthetic sweetener, aspartame (Miyanaga et al., 1995).
Intermolecular Cycloaddition
- The compound is involved in intermolecular cycloaddition processes, forming 3-(ethoxycarbonyl)isoxazolidines, showcasing its role in complex organic synthesis (Tamura et al., 2007).
Synthesis of Enantiomerically Pure Compounds
- It aids in synthesizing enantiomerically pure compounds like 3-amino-2-methylenealkanoates, which are significant in developing stereoselective drugs (Martelli et al., 2011).
Drug Development and Radiolabeling
- This compound contributes to developing novel precursors for radiolabeling, useful in PET tracer synthesis for studying dopaminergic function in movement disorders (VanBrocklin et al., 2004).
Liquid Membrane Transport
- The compound exhibits selectivity in liquid membrane transport processes, particularly in transporting amino acid esters, which is critical in separation and purification processes (Chang et al., 1991).
Mechanism of Action
Mode of Action
It’s known that tert-butyloxycarbonyl-protected amino acids, which this compound is a derivative of, are used in peptide synthesis . They interact with their targets to form dipeptides, a process enhanced by the coupling reagent N,N′-diethylene-N′′-2-chloroethyl thiophosphoramide .
Biochemical Pathways
The compound is involved in the synthesis of dipeptides, which are crucial components of proteins .
Result of Action
The primary result of the action of Ethyl 3-bromo-N-(tert-butoxycarbonyl)phenylalaninate is the formation of dipeptides . Dipeptides play a crucial role in protein synthesis and function.
Biochemical Analysis
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyl 3-bromo-N-(tert-butoxycarbonyl)phenylalaninate can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions, such as exposure to light or heat .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit minimal or no adverse effects, while higher doses can lead to toxicity or other adverse effects. It is essential to determine the appropriate dosage to achieve the desired effects without causing harm to the animal models .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, affecting its activity and function. Understanding the subcellular localization of this compound is essential for elucidating its role in various biochemical processes .
Properties
IUPAC Name |
ethyl 3-(3-bromophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BrNO4/c1-5-21-14(19)13(18-15(20)22-16(2,3)4)10-11-7-6-8-12(17)9-11/h6-9,13H,5,10H2,1-4H3,(H,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTVUZOMRSCWUOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC(=CC=C1)Br)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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